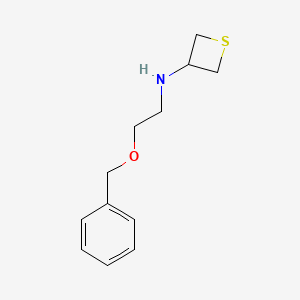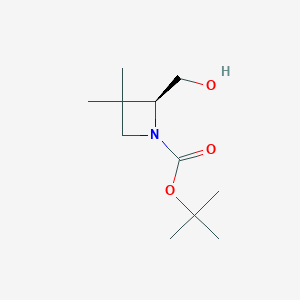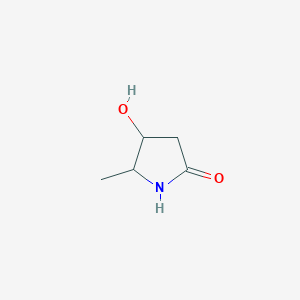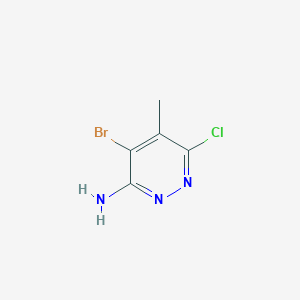![molecular formula C6H3ClIN3 B8221608 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8221608.png)
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyrazolo[1,5-a]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation reaction of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate (K₂S₂O₈) and sodium halides (NaX). This reaction proceeds through a cascade cyclization followed by oxidative halogenation. The use of enaminones and chalcones as 1,3-biselectrophilic reagents offers a straightforward approach for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above, along with the use of mild and environmentally benign reaction conditions, suggests that these methods could be adapted for larger-scale production.
化学反応の分析
Types of Reactions
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of optoelectronic materials due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Indole-pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in scientific research .
特性
IUPAC Name |
6-chloro-3-iodopyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZOAKNULTRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8221534.png)


![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221550.png)
![Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221555.png)
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8221560.png)
![1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B8221561.png)
![n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine](/img/structure/B8221564.png)



![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B8221593.png)
![Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8221602.png)

